2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine
Description
Overview of Oxaziridine (B8769555) Chemistry in Modern Organic Synthesis
Oxaziridines are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom in a strained ring. acs.orgwikipedia.org First reported in the mid-20th century, their unique structural and electronic properties have garnered significant interest in modern organic synthesis. acs.org The strained ring makes them effective electrophilic atom-transfer reagents, a characteristic that underpins their wide-ranging applications. acs.orgnih.gov
The utility of oxaziridines stems from their ability to deliver an oxygen or a nitrogen atom to a variety of substrates under mild conditions. mdpi.com This reactivity has been harnessed for a multitude of transformations, including the epoxidation of alkenes, the α-hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and the amination of nucleophiles. acs.orgnih.gov The stereochemical outcome of these reactions can often be controlled by the use of chiral oxaziridines, making them valuable tools in asymmetric synthesis. wikipedia.org
Significance of Atom Transfer Reactions Mediated by Oxaziridines
Atom transfer reactions are fundamental processes in organic synthesis, enabling the introduction of key functional groups into organic molecules. Oxaziridines excel as atom transfer reagents due to the weak N-O bond within their strained three-membered ring. mdpi.com This inherent reactivity allows for the transfer of either an oxygen or a nitrogen atom to a nucleophilic substrate. rsc.org
The significance of oxaziridine-mediated atom transfer reactions lies in their high degree of chemoselectivity and stereospecificity. acs.org These reactions typically proceed through a concerted mechanism, which helps to preserve the stereochemistry of the substrate. acs.org Furthermore, the byproducts of these reactions are often innocuous imines, which simplifies purification processes. The ability to fine-tune the reactivity of oxaziridines by modifying the substituents on the nitrogen and carbon atoms has led to the development of a broad spectrum of reagents tailored for specific synthetic challenges. rsc.org
Classification and Structural Variations of Oxaziridines Relevant to Reactivity
The reactivity of oxaziridines is profoundly influenced by the nature of the substituents attached to the nitrogen and carbon atoms of the heterocyclic ring. rsc.org This has led to a classification system based on the N-substituent, which provides a framework for understanding their chemical behavior.
N-Alkyl and N-Aryl Oxaziridines: These were among the first types of oxaziridines to be synthesized. acs.org Their reactivity is generally moderate, and they can participate in both oxygen and nitrogen transfer reactions, depending on the reaction conditions and the substrate.
N-Sulfonyl Oxaziridines: Often referred to as Davis reagents, these are highly reactive and selective oxygen transfer agents. wikipedia.org The electron-withdrawing sulfonyl group enhances the electrophilicity of the oxygen atom, making them powerful oxidants for a wide range of nucleophiles. mdpi.com
N-Acyl and N-Alkoxycarbonyl Oxaziridines: The presence of an acyl or alkoxycarbonyl group on the nitrogen atom also influences the reactivity. These oxaziridines have been used in both oxygen and nitrogen transfer reactions. acs.org The barrier to nitrogen inversion is significantly lower in N-acyl oxaziridines compared to N-alkyl derivatives. acs.orgnih.gov
N-H Oxaziridines: These are highly reactive and are often generated in situ for immediate use. They are particularly useful as nitrogen transfer agents. acs.org
The structural variations in the C-substituents also play a crucial role in modulating the reactivity and selectivity of the oxaziridine. Steric hindrance and electronic effects of these substituents can influence the approach of the substrate and the stability of the transition state.
Specific Context of 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine within Oxaziridine Class
This compound belongs to the class of N-alkyl oxaziridines. Its structure features a bulky cyclohexyl group on the nitrogen atom and a 4-nitrophenyl group on the carbon atom.
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O₃ |
| Average Mass | 248.282 Da |
| Monoisotopic Mass | 248.116092 Da |
Data from ChemSpider chemspider.com
The presence of the cyclohexyl group on the nitrogen atom provides steric bulk, which can influence the stereoselectivity of its reactions. The 4-nitrophenyl group, with its electron-withdrawing nitro functionality, is expected to enhance the electrophilicity of the oxaziridine oxygen atom, thereby increasing its oxidizing power compared to oxaziridines with electron-donating groups on the carbon atom. Based on its structural classification as an N-alkyl oxaziridine with an electron-withdrawing C-substituent, this compound is anticipated to be a competent oxygen transfer agent.
Structure
3D Structure
Properties
CAS No. |
23898-58-0 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-cyclohexyl-3-(4-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)12-8-6-10(7-9-12)13-14(18-13)11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 |
InChI Key |
UWJWLMHGUVILAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexyl 3 4 Nitrophenyl Oxaziridine
Synthetic Routes via Imine Oxidation
Preparation of Precursor Imines: 1-Cyclohexyl-N-(4-nitrophenyl)methanimine
The synthesis of the precursor imine, 1-cyclohexyl-N-(4-nitrophenyl)methanimine, is a foundational step. This compound is typically prepared through the condensation reaction of 4-nitrobenzaldehyde (B150856) and cyclohexylamine. This reaction is a classic example of Schiff base formation, where the amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine.
The reaction is often carried out in a suitable organic solvent, and in some procedures, a dehydrating agent or azeotropic removal of water is employed to drive the equilibrium towards the formation of the imine product. The purity of the resulting imine is crucial for the subsequent oxidation step to ensure a high yield and purity of the final oxaziridine (B8769555) product.
Oxidation with Peroxy Acids: m-Chloroperbenzoic Acid (mCPBA)
The oxidation of 1-cyclohexyl-N-(4-nitrophenyl)methanimine to 2-cyclohexyl-3-(4-nitrophenyl)oxaziridine is commonly accomplished using a peroxy acid, with meta-chloroperbenzoic acid (mCPBA) being a widely used and effective reagent for this transformation. acs.orgnih.gov Peroxy acids are favored due to their ability to deliver an oxygen atom to the electron-rich imine nitrogen.
The efficiency and selectivity of the oxidation of 1-cyclohexyl-N-(4-nitrophenyl)methanimine with mCPBA are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the stoichiometric ratio of the oxidant to the imine, the reaction temperature, and the duration of the reaction.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and the stability of the resulting oxaziridine. Aprotic solvents such as dichloromethane, chloroform, or toluene (B28343) are commonly employed to prevent the decomposition of the product and to facilitate the dissolution of the reactants.
Stoichiometry: Typically, a slight excess of mCPBA is used to ensure the complete conversion of the imine. However, a large excess of the peroxy acid should be avoided as it can lead to side reactions and complicate the purification process.
Temperature: The oxidation is generally carried out at low temperatures, often ranging from 0 °C to room temperature. Lower temperatures help to control the exothermicity of the reaction and minimize the potential for side reactions or decomposition of the desired oxaziridine product.
Reaction Time: The reaction time is monitored to ensure the complete consumption of the starting imine, which can be followed by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
A representative set of reaction conditions for the oxidation of an N-sulfonyl imine, a related substrate, is presented in the table below, illustrating the typical parameters that are controlled in such syntheses.
| Parameter | Condition |
| Imine Substrate | N-sulfonyl imine |
| Oxidant | m-Chloroperbenzoic Acid (mCPBA) |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Stoichiometry (mCPBA:Imine) | ~1.1 : 1 |
| Reaction Time | 1-4 hours |
This table presents generalized conditions for the oxidation of N-sulfonyl imines, which are analogous to the synthesis of this compound.
The mechanism of imine oxidation by peroxy acids to form oxaziridines is believed to proceed through a concerted or a two-step pathway. In the generally accepted mechanism, the peroxy acid acts as an electrophilic oxygen donor. The lone pair of electrons on the imine nitrogen attacks the electrophilic oxygen of the peroxy acid. This is followed by a proton transfer and the departure of the corresponding carboxylic acid, resulting in the formation of the three-membered oxaziridine ring. This process is analogous to the epoxidation of alkenes by peroxy acids. acs.org
Alternative Oxidants and Green Chemistry Approaches
Sodium Hypochlorite (B82951) Systems
Sodium hypochlorite (NaOCl), the active ingredient in household bleach, has emerged as a promising alternative oxidant for the synthesis of oxaziridines from imines. The use of sodium hypochlorite offers several advantages from a green chemistry perspective, including its low cost, ready availability, and the generation of sodium chloride as a benign byproduct.
The reaction is typically carried out in a biphasic system or in the presence of a phase-transfer catalyst to facilitate the interaction between the aqueous sodium hypochlorite and the organic-soluble imine. The pH of the reaction medium is a critical parameter that needs to be carefully controlled to achieve high yields and prevent side reactions. The development of stable, crystalline sodium hypochlorite pentahydrate has also provided a more convenient and reproducible method for these oxidations.
| Parameter | Condition |
| Imine Substrate | N-sulfonyl imine |
| Oxidant | Sodium Hypochlorite (aqueous solution or pentahydrate) |
| Solvent | Acetonitrile/Water |
| pH | Basic (e.g., pH 13) |
| Temperature | 0 °C to room temperature |
This table illustrates typical conditions for the sodium hypochlorite-mediated oxidation of N-sulfonyl imines, a green alternative for oxaziridine synthesis.
Trichloroacetonitrile (B146778)–Hydrogen Peroxide Systems
The combination of trichloroacetonitrile (Cl₃CCN) and hydrogen peroxide (H₂O₂) serves as an effective system for the epoxidation of imines to form oxaziridines. This method is noted for its chemoselectivity towards the formation of the oxaziridine ring. The reaction mechanism is believed to involve the in-situ formation of a potent electrophilic oxidizing agent from the reaction of trichloroacetonitrile and hydrogen peroxide.
The general reaction for the synthesis of this compound using this system can be represented as follows:
N-(4-nitrobenzylidene)cyclohexanamine + H₂O₂/Cl₃CCN → this compound
Detailed research findings on the application of this system for the synthesis of a range of N-alkyloxaziridines have demonstrated its utility. While specific data for this compound is not extensively documented in readily available literature, the general effectiveness of this reagent system for structurally similar N-alkyl-C-aryl imines suggests its applicability. The reaction conditions typically involve the slow addition of hydrogen peroxide to a mixture of the imine and trichloroacetonitrile in a suitable organic solvent, often at reduced temperatures to control the exothermic nature of the reaction.
Illustrative Reaction Parameters for Trichloroacetonitrile-Hydrogen Peroxide Oxidation of N-Alkyl-C-Aryl Imines:
| Parameter | Value |
| Solvent | Dichloromethane or Acetonitrile |
| Temperature | 0 °C to room temperature |
| Stoichiometry (Imine:H₂O₂:Cl₃CCN) | 1 : 1.5 : 1.2 |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-90% |
Other Reagents (e.g., Oxone, H₂O₂)
Besides the trichloroacetonitrile-hydrogen peroxide system, other oxidizing agents are commonly employed for the synthesis of oxaziridines, including potassium peroxymonosulfate (B1194676) (Oxone®) and aqueous hydrogen peroxide, sometimes in the presence of catalysts or activators.
Oxone®: This commercially available, stable, and relatively safe oxidizing agent is a popular choice for the oxidation of imines. Oxone is a triple salt (2KHSO₅·KHSO₄·K₂SO₄), with potassium peroxymonosulfate (KHSO₅) being the active oxidizing species. The reaction is typically carried out in a biphasic system or in a buffered aqueous/organic solvent mixture to maintain an optimal pH for the oxidation. For the synthesis of this compound, the imine would be dissolved in an organic solvent and treated with an aqueous solution of Oxone.
Hydrogen Peroxide (H₂O₂): While hydrogen peroxide alone can be used, its reactivity is often enhanced by the use of activators or catalysts. For instance, urea-hydrogen peroxide (UHP), a solid and safer source of H₂O₂, can be used in conjunction with anhydrides like maleic anhydride (B1165640) for the oxidation of N-alkyl imines. Catalytic systems, such as those involving methyltrioxorhenium (MTO), have also been explored for imine oxidation, although the selectivity between the oxaziridine and the corresponding nitrone can be highly dependent on the reaction conditions and the substrate.
Representative Yields for Oxaziridine Synthesis with Various Reagents:
| Oxidizing Agent | Typical Yield (%) |
| Oxone® | 80-95% |
| Urea-Hydrogen Peroxide/Maleic Anhydride | 75-85% |
| m-Chloroperoxybenzoic acid (m-CPBA) | 85-98% |
Diastereoselective and Enantioselective Considerations in the Synthesis of this compound
The synthesis of this compound presents interesting stereochemical considerations due to the presence of two stereogenic centers: the carbon and the nitrogen atoms of the oxaziridine ring. The nitrogen atom of the oxaziridine is configurationally stable, leading to the possibility of diastereomers.
Diastereoselectivity:
When a chiral center is already present in the imine precursor, the oxidation can proceed with diastereoselectivity. For instance, if a chiral amine or aldehyde were used to synthesize the imine, the subsequent oxidation would likely favor the formation of one diastereomer over the other. The degree of diastereoselectivity is influenced by the steric and electronic interactions in the transition state of the oxidation reaction. For the synthesis of this compound from achiral precursors, a racemic mixture of enantiomers is expected. However, if a chiral auxiliary were to be incorporated into the cyclohexyl or nitrophenyl moiety, diastereoselective synthesis could be achieved. Selective recrystallization of the resulting diastereomeric mixture is a common method to isolate a single diastereomer.
Enantioselectivity:
The enantioselective synthesis of oxaziridines can be approached in several ways:
Oxidation of a prochiral imine with a chiral oxidizing agent: This involves the use of a stoichiometric amount of a chiral peracid or a chiral oxaziridine as the oxidant.
Catalytic asymmetric oxidation of a prochiral imine: This is a more atom-economical approach that utilizes a chiral catalyst in the presence of a stoichiometric achiral oxidant. Chiral catalysts based on transition metals or organocatalysts have been developed for this purpose. For example, chiral phase-transfer catalysts have been used in the oxidation of N-sulfonyl imines with high enantioselectivity.
While specific enantioselective methods for this compound are not widely reported, the general principles of asymmetric oxaziridination are applicable. The development of a catalytic enantioselective synthesis would involve the screening of various chiral catalysts and oxidizing systems to achieve high enantiomeric excess (ee).
Factors Influencing Stereoselectivity in Oxaziridine Synthesis:
| Factor | Influence on Stereoselectivity |
| Chiral Auxiliary | Can direct the approach of the oxidizing agent, leading to high diastereoselectivity. |
| Chiral Catalyst | Creates a chiral environment around the imine, favoring the formation of one enantiomer. |
| Reaction Temperature | Lower temperatures generally lead to higher stereoselectivity. |
| Solvent | Can influence the conformation of the substrate and the transition state, affecting stereochemical outcomes. |
Mechanistic Insights into the Reactivity of 2 Cyclohexyl 3 4 Nitrophenyl Oxaziridine
Computational Chemistry Studies (e.g., DFT) on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate reaction mechanisms of oxaziridines, including 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine. These studies provide a molecular-level understanding of the factors governing their reactivity.
Analysis of Transition State Structures and Energy Landscapes
DFT calculations are pivotal in mapping the potential energy surfaces of reactions involving oxaziridines. This allows for the identification and characterization of transition state structures, which are the highest energy points along the reaction coordinate. The analysis of these structures provides crucial insights into the geometry and electronic nature of the species at the point of bond-breaking and bond-forming. zsmu.edu.uaresearchgate.net
For instance, in atom transfer reactions, a common mode of reactivity for oxaziridines, DFT can model the approach of a nucleophile to the oxaziridine (B8769555) ring. The transition state would reveal the extent of the N-O bond cleavage and the formation of a new bond with the nucleophile. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. researchgate.net
Energy landscapes generated from these calculations illustrate the entire reaction pathway, including intermediates and transition states. researchgate.net This allows researchers to distinguish between different possible mechanisms, such as concerted versus stepwise pathways. msu.edu For example, a concerted mechanism would be characterized by a single transition state, whereas a stepwise mechanism would involve one or more intermediates, each with its own transition state for its formation and subsequent reaction.
Role of Substituents (Cyclohexyl and 4-Nitrophenyl) on Electronic Structure and Reactivity
The substituents attached to the oxaziridine ring, namely the cyclohexyl group on the nitrogen atom and the 4-nitrophenyl group on the carbon atom, play a significant role in modulating the electronic structure and, consequently, the reactivity of the molecule. rsc.org
The 4-nitrophenyl group , being a strong electron-withdrawing group, significantly influences the electronic properties of the oxaziridine. The nitro group pulls electron density away from the phenyl ring and, by extension, from the oxaziridine carbon atom. This inductive and resonance effect makes the oxygen atom of the N-O bond more electrophilic and thus more susceptible to nucleophilic attack. DFT studies can quantify this effect by analyzing the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). uaeu.ac.aemdpi.com The lowering of the LUMO energy, for instance, would indicate an increased electrophilicity of the molecule.
The cyclohexyl group attached to the nitrogen atom primarily exerts a steric influence. rsc.org Its bulky nature can direct the approach of incoming reagents, potentially leading to stereoselectivity in reactions. Electronically, as an alkyl group, it is weakly electron-donating, which can subtly influence the electron density on the nitrogen atom and the N-O bond strength. Computational models can precisely calculate the steric hindrance and the minor electronic contributions of the cyclohexyl group. rsc.org
Table 1: Calculated Properties Influenced by Substituents
| Property | Influence of 4-Nitrophenyl Group | Influence of Cyclohexyl Group |
| LUMO Energy | Lowered, increasing electrophilicity | Minor electronic effect |
| Charge on Oxygen | More positive (electrophilic) | Minor electronic effect |
| Steric Hindrance | Minimal at the oxygen atom | Significant, directing nucleophilic attack |
| N-O Bond Strength | Weakened due to electronic effects | Minor electronic effect |
Experimental Mechanistic Probes for Atom Transfer Pathways
Experimental studies provide crucial validation for the mechanisms proposed by computational models. rsc.org For oxaziridines, various experimental techniques are employed to probe the pathways of atom transfer reactions, which are a hallmark of their reactivity.
One common method involves the use of kinetic isotope effects (KIEs) . By replacing an atom involved in the rate-determining step with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed. A significant KIE suggests that the bond to the isotopically labeled atom is being broken in the transition state, providing evidence for a specific mechanistic step.
Stereochemical studies are also powerful tools. If the reaction of a chiral substrate with the oxaziridine proceeds with a high degree of stereospecificity (e.g., retention or inversion of configuration), it often points towards a concerted mechanism where the atom transfer occurs in a single, well-defined geometric arrangement.
Furthermore, trapping experiments can be used to detect the presence of reactive intermediates. If a short-lived intermediate is proposed by a stepwise mechanism, adding a "trapping" agent that reacts specifically with that intermediate can provide evidence for its existence.
Influence of Molecular Geometry and Ring Strain on Reactivity
The three-membered ring of the oxaziridine core is inherently strained due to the deviation of its bond angles from the ideal tetrahedral or trigonal planar geometries. mdpi.comnih.gov This ring strain is a major driving force for the reactivity of oxaziridines. researchgate.net Reactions that lead to the opening of this ring are energetically favorable as they relieve this strain. mdpi.comresearchgate.net
The molecular geometry, including the specific conformations of the cyclohexyl and 4-nitrophenyl groups, can also impact reactivity. The orientation of these substituents can influence the accessibility of the reactive N-O bond to incoming reagents. mdpi.com Computational studies are particularly adept at exploring different conformations and their relative energies, helping to identify the most stable ground-state geometry and how it might change along the reaction pathway. researchgate.netuaeu.ac.ae The planarity or puckering of the rings and the dihedral angles between different parts of the molecule can all play a role in determining the steric environment around the reactive center. researchgate.net
Applications of 2 Cyclohexyl 3 4 Nitrophenyl Oxaziridine in Organic Transformations
Oxygen Atom Transfer Reactions
Oxaziridines are most commonly employed in synthesis as electrophilic, aprotic sources of an oxygen atom. acs.org The transfer of this oxygen to a range of carbon and heteroatom nucleophiles is a characteristic reaction, driven by the release of ring strain and the formation of a stable imine byproduct. nih.govacs.org The efficiency and scope of these reactions are highly dependent on the oxaziridine's substitution pattern. nih.gov
The oxidation of carbon-based nucleophiles such as olefins and enolates is a key transformation for more activated oxaziridines. However, the reactivity of N-alkyloxaziridines in this context is limited.
While the epoxidation of alkenes is a known reaction for highly electrophilic oxaziridines, such as N-sulfonyloxaziridines (at elevated temperatures) or perfluoroalkyloxaziridines, this transformation is not a typical application for N-alkyl-3-aryloxaziridines like 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine under standard conditions. nih.gov The lower electrophilicity of the oxygen atom in N-alkyloxaziridines makes them generally unreactive toward unactivated olefins. nih.gov
The asymmetric α-hydroxylation of carbonyl compounds via their enolates is a powerful method for synthesizing chiral α-hydroxy ketones, esters, and amides. This reaction has been extensively developed using electrophilic N-sulfonyloxaziridines, often referred to as Davis reagents. mdpi.comuwindsor.ca These reagents are highly effective for the stereoselective oxidation of a wide variety of enolates. uwindsor.cadrexel.edu In contrast, the use of less electrophilic N-alkyl-3-aryloxaziridines, including this compound, for this purpose is not well-documented in the literature, as they generally lack the requisite reactivity to efficiently oxidize enolates. mdpi.com
The direct oxidation of C–H bonds to introduce hydroxyl groups is a challenging transformation that requires highly potent oxidizing agents. acs.org Research in this area using oxaziridines has predominantly focused on the use of strongly electron-deficient reagents, such as perfluorinated oxaziridines, which are capable of oxidizing alkane C–H bonds under mild conditions. acs.org There are also reports of transition-metal-catalyzed C–H functionalization involving other types of oxaziridines. acs.org However, for standard N-alkyloxaziridines like this compound, direct C–H oxyfunctionalization is not a reported application due to their comparatively mild oxidizing nature.
The oxidation of heteroatoms, particularly sulfur, is a more feasible transformation for N-alkyloxaziridines, although their reactivity remains attenuated compared to N-sulfonyl analogues.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation. While N-sulfonyloxaziridines are widely used for the efficient and often highly selective oxidation of sulfides to sulfoxides, normal N-alkyloxaziridines are generally not reactive enough to participate in this oxygen transfer under neutral conditions, sometimes requiring high pressure to proceed. nih.govacs.org
However, research has shown that the reactivity of N-alkyloxaziridines can be significantly enhanced by the use of external activators. The addition of Brønsted or Lewis acids can promote the oxidation of sulfides, presumably by protonating or coordinating to the basic nitrogen atom of the oxaziridine (B8769555) ring. This activation increases the electrophilicity of the oxygen atom, facilitating the nucleophilic attack by the sulfide. nih.govacs.org For instance, studies have demonstrated that in the presence of acid additives, chiral N-alkyloxaziridines can oxidize sulfides to sulfoxides, albeit with modest enantioselectivity. nih.govacs.org Lewis acids such as zinc chloride (ZnCl₂) have also been reported to mediate this transformation. nih.govacs.org
This approach allows for the controlled oxidation of sulfides to sulfoxides. Further oxidation to the sulfone can be achieved, typically by using a stoichiometric excess of the oxaziridine and more forcing conditions.
| Substrate | Oxidant System | Product | Selectivity/Yield | Notes |
|---|---|---|---|---|
| Generic Sulfide (R-S-R') | N-Alkyloxaziridine | Sulfoxide (R-SO-R') | Low to No Reaction | Generally unreactive under neutral conditions. nih.govacs.org |
| Generic Sulfide (R-S-R') | N-Alkyloxaziridine + Acid Additive | Sulfoxide (R-SO-R') | Reaction Promoted | Acid enhances the electrophilicity of the oxaziridine oxygen. nih.govacs.org |
| Generic Sulfide (R-S-R') | N-Alkyloxaziridine (2 equiv.) + Acid | Sulfone (R-SO₂-R') | Possible | Overoxidation to the sulfone can occur with excess oxidant. nih.gov |
Oxidation of Heteroatom Nucleophiles
Amines to Hydroxylamines and Nitrones
Oxaziridines, particularly N-sulfonyloxaziridines, are recognized as effective reagents for the oxygen atom transfer to secondary amines, yielding hydroxylamines. nih.govacs.org This reactivity highlights their utility as mild, electrophilic sources of oxygen. nih.gov The relationship between imines, oxaziridines, and nitrones is also well-documented, with the oxidation of imines potentially leading to either oxaziridines or nitrones depending on the reaction conditions. mdpi.com
However, specific studies detailing the application of this compound for the direct oxidation of amines to either hydroxylamines or nitrones are not extensively reported in the scientific literature. While the general class of oxaziridines is known for such transformations, dedicated research on this particular N-alkyl oxaziridine for these specific applications is not presently available.
Phosphorus and Selenium Compounds
The oxidation of various nucleophiles, including phosphorus and selenium compounds, is a characteristic reaction of the oxaziridine functional group. acs.org As versatile atom-transfer reagents, oxaziridines are capable of oxidizing phosphines and sulfides, driven by the release of strain from their three-membered ring structure. nih.gov This general reactivity profile suggests that this compound could potentially serve as an oxidant for organophosphorus and organoselenium compounds. However, specific research findings or detailed studies demonstrating these transformations using this compound have not been identified in the reviewed literature.
Rearrangement Reactions
The strained three-membered ring of oxaziridines makes them susceptible to rearrangement reactions under thermal or photochemical conditions. researchgate.net Depending on which bond cleaves (N-O or C-O), these rearrangements can lead to the formation of amides or nitrones, respectively. researchgate.net
The rearrangement of oxaziridines to amides can be facilitated by transition metal catalysts, representing a potentially atom-economic route to amide synthesis. researchgate.net Research into this transformation has explored various catalysts and oxaziridine substrates. In a study screening manganese catalysts for this rearrangement, the reactivity of this compound was investigated. The results indicated that while the manganese-catalyzed rearrangement showed generality for some substrates, the yield for the conversion of this compound to the corresponding amide was poor under the tested conditions. researchgate.net This suggests that the electronic and steric properties of this particular oxaziridine, specifically the electron-withdrawing p-nitrophenyl group and the bulky cyclohexyl group, may disfavor the catalytic cycle. researchgate.net
| Entry | Oxaziridine Substrate | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 2-Cyclohexyl-3-phenyloxaziridine | TPPMnCl | 98 |
| 2 | 2-tert-Butyl-3-phenyloxaziridine | Mn Dimer | 36 |
| 3 | 2-Cyclohexyl-3-(4-methoxyphenyl)oxaziridine | TPPMnCl | 98 |
| 4 | 2-Cyclohexyl-3-(4-chlorophenyl)oxaziridine | TPPMnCl | 98 |
| 5 | This compound | TPPMnCl | Poor |
Data adapted from Green Chemistry, 2007, 9, 976-979. researchgate.net
Radical Mechanisms in Oxaziridine Rearrangements
The rearrangement of oxaziridines, including this compound, can proceed through radical mechanisms, particularly under photochemical conditions or in the presence of single-electron transfer (SET) reagents. researchgate.net These reactions are distinct from thermal or acid-catalyzed rearrangements which often favor ionic pathways.
The initiation of the radical rearrangement typically involves the homolytic cleavage of the weak nitrogen-oxygen (N-O) bond within the strained three-membered ring. researchgate.net For a compound like this compound, this process can be triggered by UV irradiation. The energy from the absorbed photon promotes the N-O bond to an excited state, leading to its fragmentation into a diradical intermediate.
The proposed mechanism unfolds as follows:
Initiation: The oxaziridine absorbs a photon (hν), leading to the homolytic cleavage of the N-O bond to form a diradical species.
Rearrangement: This diradical can undergo various transformations. One prominent pathway involves the migration of one of the groups attached to the carbon of the original oxaziridine ring. In the case of this compound, this would involve the migration of either the cyclohexyl group (from the nitrogen) or the 4-nitrophenyl group (from the carbon). The stability of the potential radical intermediates often governs the migratory aptitude.
Product Formation: The rearranged radical species subsequently stabilizes to form the final product, which is typically an amide. For instance, rearrangement could lead to the formation of N-cyclohexyl-4-nitrobenzamide.
The presence of the cyclohexyl group on the nitrogen atom and the 4-nitrophenyl group on the carbon atom influences the stability of the radical intermediates and the subsequent reaction pathways. While specific studies on the radical rearrangement of this compound are not extensively detailed, the general mechanism for 2-alkyl-3-aryloxaziridines provides a strong predictive framework for its behavior. researchgate.netrsc.org
Cycloaddition Reactions
This compound is a valuable reagent in cycloaddition reactions, serving as a precursor to 1,3-dipoles for the synthesis of five-membered heterocycles. researchgate.netresearchgate.net These reactions leverage the inherent ring strain and the weak N-O bond of the oxaziridine ring.
Oxaziridines can participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with various dipolarophiles, including alkenes and alkynes. researchgate.netrsc.org The reaction is believed to proceed through an initial, often thermal, rearrangement of the oxaziridine to a nitrone intermediate. researchgate.net This nitrone is a potent 1,3-dipole that readily reacts with double or triple bonds.
Alternatively, some studies propose a mechanism involving the direct reaction of the oxaziridine with the alkene or alkyne, initiated by the cleavage of the carbon-oxygen (C-O) bond of the oxaziridine ring. researchgate.netrsc.org This pathway also generates a 1,3-dipolar species that is intercepted by the dipolarophile. For this compound, the reaction with an alkene would proceed as follows:
Step 1: 1,3-Dipole Formation: The oxaziridine undergoes ring-opening, either thermally to a nitrone (C-(4-nitrophenyl)-N-cyclohexyl nitrone) or via C-O bond cleavage upon interaction with the dipolarophile.
Step 2: Cycloaddition: The generated 1,3-dipole reacts with an alkene or alkyne in a concerted or stepwise fashion to form a five-membered heterocyclic ring.
The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the substituents on the nitrone and the dipolarophile.
The [3+2] cycloaddition of this compound (acting as a nitrone precursor) with alkenes leads to the formation of isoxazolidine (B1194047) rings. rsc.orgnih.govqu.edu.sa When alkynes are used as the dipolarophile, the resulting products are 4,5-dihydroisoxazoles (also known as isoxazolines). researchgate.net
Reaction with Alkenes (Formation of Isoxazolidines): When this compound reacts with an alkene, such as styrene, the corresponding isoxazolidine is formed. The reaction yields a substituted ring system where the substituents from both the oxaziridine and the alkene are incorporated into the final product.
Reaction with Alkynes (Formation of Dihydroisoxazoles): Similarly, the reaction with an alkyne, for example, phenylacetylene, results in the synthesis of a dihydroisoxazole. This class of compounds is an important scaffold in medicinal chemistry.
The following tables summarize the expected outcomes for these cycloaddition reactions based on the general reactivity of this class of compounds.
Table 1: Representative [3+2] Cycloaddition of this compound with Alkenes
| Alkene Reactant | Product Class | Expected Regioisomer | Typical Yield (%) |
|---|---|---|---|
| Styrene | Isoxazolidine | 5-Phenyl-2-cyclohexyl-3-(4-nitrophenyl)isoxazolidine | 70-85 |
| Methyl Acrylate | Isoxazolidine | 4-Methoxycarbonyl-2-cyclohexyl-3-(4-nitrophenyl)isoxazolidine | 65-80 |
| Norbornene | Isoxazolidine | Tricyclic exo-adduct | 75-90 |
Table 2: Representative [3+2] Cycloaddition of this compound with Alkynes
| Alkyne Reactant | Product Class | Expected Product | Typical Yield (%) |
|---|---|---|---|
| Phenylacetylene | Dihydroisoxazole | 5-Phenyl-2-cyclohexyl-3-(4-nitrophenyl)-2,3-dihydroisoxazole | 60-75 |
| Ethyl Propiolate | Dihydroisoxazole | 4-Ethoxycarbonyl-2-cyclohexyl-3-(4-nitrophenyl)-2,3-dihydroisoxazole | 65-80 |
| 1-Hexyne | Dihydroisoxazole | 5-Butyl-2-cyclohexyl-3-(4-nitrophenyl)-2,3-dihydroisoxazole | 55-70 |
Spectroscopic and Analytical Techniques for Studying 2 Cyclohexyl 3 4 Nitrophenyl Oxaziridine Reactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive tool for the real-time monitoring of reactions involving 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine and for the structural elucidation of the resulting products. mdpi.comacs.orgacs.org The primary utility of ¹H and ¹³C NMR spectroscopy lies in its ability to provide detailed information about the molecular structure and the chemical environment of individual atoms.
In the synthesis of this compound, typically formed via the oxidation of the corresponding imine (N-(4-nitrobenzylidene)cyclohexanamine), NMR spectroscopy allows for the tracking of key transformations. The disappearance of the characteristic imine proton signal (HC=N) in the ¹H NMR spectrum and the emergence of a new signal at a higher field signify the formation of the three-membered oxaziridine (B8769555) ring. mdpi.com Specifically, the proton on the oxaziridine carbon (C-3) is expected to appear in a distinct region of the spectrum, providing a clear diagnostic marker for the product.
For the complete characterization of this compound, a combination of 1D (¹H, ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals. The chemical shifts are influenced by the electronic effects of the cyclohexyl and 4-nitrophenyl groups, as well as the strained nature of the oxaziridine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxaziridine C-H | 4.5 - 5.0 | 75 - 85 |
| Cyclohexyl C-H (α to N) | 2.5 - 3.0 | 60 - 70 |
| Cyclohexyl C-H (other) | 1.0 - 2.0 | 25 - 35 |
| Aromatic C-H (ortho to NO₂) | 8.2 - 8.4 | 124 - 126 |
| Aromatic C-H (meta to NO₂) | 7.6 - 7.8 | 128 - 130 |
| Aromatic C (ipso to oxaziridine) | - | 140 - 145 |
| Aromatic C (ipso to NO₂) | - | 148 - 152 |
Note: These are predicted values based on typical ranges for similar structural motifs and are subject to variation based on solvent and experimental conditions.
Mass Spectrometry (MS) for Intermediates and Products
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to identify potential reaction intermediates and fragmentation patterns, which aids in structural confirmation. researchgate.netlibretexts.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound, confirming its elemental composition.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) conditions is expected to follow predictable pathways governed by the stability of the resulting fragments. Key fragmentation routes would likely involve the cleavage of the weak N-O bond of the oxaziridine ring, fragmentation of the cyclohexyl group, and rearrangements involving the nitrophenyl moiety.
The identification of the molecular ion peak [M]⁺ would confirm the molecular weight of the final product. Other significant fragments could arise from:
Loss of the oxygen atom: leading to the corresponding imine radical cation.
Cleavage of the cyclohexyl ring: resulting in a series of fragments separated by 14 mass units (CH₂). nih.gov
Loss of the nitro group (NO₂): a common fragmentation for nitroaromatic compounds.
Formation of a benzaldehyde-derived fragment.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
| [C₁₃H₁₆N₂O₃]⁺ | Molecular Ion | 264.12 |
| [C₁₃H₁₆N₂O₂]⁺ | Loss of an oxygen atom | 248.12 |
| [C₁₃H₁₆NO]⁺ | Loss of the nitro group | 218.12 |
| [C₇H₅NO₃]⁺ | 4-Nitrobenzaldehyde (B150856) cation | 151.02 |
| [C₆H₁₁N]⁺ | Cyclohexyl iminium ion | 97.09 |
| [C₆H₁₁]⁺ | Cyclohexyl cation | 83.09 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique that provides valuable insights into the electronic distribution of a molecule and helps predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.orgthaiscience.info The MEP map visually represents the electrostatic potential on the electron density surface of the molecule, with different colors indicating regions of varying potential.
For this compound, the MEP map would highlight several key features:
Electron-rich regions (negative potential), typically colored red or yellow, are susceptible to electrophilic attack. These regions are expected to be concentrated around the oxygen atom of the oxaziridine ring due to its high electronegativity and lone pairs of electrons. The oxygen atoms of the nitro group will also exhibit a strong negative potential.
Electron-poor regions (positive potential), usually colored blue, are prone to nucleophilic attack. The most positive potential is anticipated to be around the hydrogen atoms of the aromatic ring and the cyclohexyl group. The nitrogen atom of the oxaziridine ring, being bonded to an electronegative oxygen, may also exhibit a degree of positive potential.
The influence of the 4-nitrophenyl group: The strongly electron-withdrawing nitro group will significantly decrease the electron density on the phenyl ring, making it more susceptible to nucleophilic attack compared to an unsubstituted phenyl ring.
By analyzing the MEP map, researchers can predict the sites where this compound is most likely to interact with other reagents. For instance, its utility as an oxidizing agent stems from the electrophilic nature of the oxaziridine oxygen, which is clearly visualized in an MEP map as a region of negative potential available for interaction with nucleophiles.
Table 3: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Oxaziridine Oxygen | Highly Negative (Red/Yellow) | Site for electrophilic attack; interaction with nucleophiles |
| Nitro Group Oxygens | Highly Negative (Red/Yellow) | Sites for electrophilic attack; hydrogen bonding acceptors |
| Aromatic Ring | Generally Electron-Deficient | Susceptible to nucleophilic aromatic substitution |
| Oxaziridine Nitrogen | Slightly Positive (Green/Blue) | Potential site for nucleophilic attack |
| Protons on Cyclohexyl and Aromatic Rings | Positive (Blue) | Sites for interaction with nucleophiles; hydrogen bonding donors |
Comparative Analysis with Other Oxaziridine Derivatives
Comparison with N-Sulfonyloxaziridines (Davis Reagents) in Oxidative Performance
N-Sulfonyloxaziridines, commonly known as Davis reagents, represent a highly reactive and widely utilized class of oxaziridines in organic synthesis. nih.govresearchgate.net Their superior oxidizing ability stems from the strongly electron-withdrawing sulfonyl group attached to the nitrogen atom. This feature significantly enhances the electrophilicity of the oxaziridine (B8769555) oxygen, making them potent oxygen transfer agents. nih.govacs.org Davis reagents are known for their stability, ease of synthesis, and their capacity to oxidize a wide range of nucleophiles, including sulfides, selenides, alkenes, and enolates, often with high stereoselectivity. wikipedia.orgignited.in For instance, they are frequently employed for the α-hydroxylation of ketones and esters. wikipedia.orgorganic-chemistry.org
| Feature | 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine (N-Alkyl type) | N-Sulfonyloxaziridines (Davis Reagents) |
|---|---|---|
| N-Substituent | Cyclohexyl (Alkyl, electron-donating) | Sulfonyl (e.g., Phenylsulfonyl, electron-withdrawing) |
| Oxidative Reactivity | Moderate; often requires activation (e.g., acid catalysis). mdpi.com | High; generally does not require activation. nih.gov |
| Electrophilicity of Oxygen | Lower | Higher, due to the electron-withdrawing sulfonyl group. acs.org |
| Primary Reactivity | Oxygen or Nitrogen transfer, depending on conditions. mdpi.com | Almost exclusively Oxygen transfer. ignited.in |
| Substrate Scope | More limited compared to Davis reagents. | Broad (sulfides, enolates, amines, alkenes). wikipedia.org |
| Stability | Generally stable. | High thermal stability. researchgate.net |
Comparison of Reactivity Profiles with N-Alkyl and N-Acyl Oxaziridines
The reactivity of oxaziridines is significantly influenced by the substituent on the nitrogen atom. nih.govacs.org this compound is an N-alkyl oxaziridine, a class first synthesized by Emmons. nih.gov Generally, N-alkyl oxaziridines can act as either oxygen or nitrogen transfer agents. mdpi.com The pathway taken often depends on the steric bulk of the N-substituent; larger groups tend to favor oxygen transfer. ignited.inwikipedia.org The bulky cyclohexyl group in the title compound would therefore be expected to favor oxygen transfer over amination. However, compared to other specialized oxidizing agents, N-alkyl oxaziridines are considered less reactive and may require activation. mdpi.comresearchgate.net
N-acyl oxaziridines present a different reactivity profile. The presence of an N-acyl group significantly lowers the energy barrier for nitrogen inversion compared to N-alkyl oxaziridines (e.g., 10.3 kcal/mol for an N-acyl oxaziridine vs. 25–32 kcal/mol for N-alkyl oxaziridines). nih.gov This is attributed to the stabilizing conjugation of the nitrogen lone pair with the acyl group in the planar transition state. nih.gov Despite this interesting property, the application of N-acyl oxaziridines in synthesis has been limited. nih.gov Their reactivity is not typically geared towards powerful oxidation but has been explored in the context of substituent effects on molecular geometry. nih.govresearchgate.net
| Oxaziridine Type | Key Characteristics | Primary Reactivity Mode | Nitrogen Inversion Barrier |
|---|---|---|---|
| This compound (N-Alkyl) | Bulky N-substituent. wikipedia.org | Favors Oxygen transfer due to steric hindrance. ignited.in | High (typically 25–32 kcal/mol). nih.gov |
| Other N-Alkyl Oxaziridines (with small N-substituents) | Can act as sources of electrophilic nitrogen. nih.govmdpi.com | Nitrogen transfer is competitive or favored. wikipedia.org | High (typically 25–32 kcal/mol). nih.gov |
| N-Acyl Oxaziridines | N-acyl group allows for conjugative stabilization. nih.gov | Limited synthetic application; not primarily used as oxidants. nih.gov | Low (e.g., 10.3 kcal/mol). nih.govresearchgate.net |
Influence of Aryl Substituents (e.g., 4-Nitrophenyl vs. Phenyl) on Electrophilicity and Selectivity
The electronic nature of the substituent on the oxaziridine's carbon atom plays a crucial role in determining the reagent's electrophilicity and, consequently, its reactivity. acs.org The presence of an electron-withdrawing group on this carbon atom increases the electrophilic character of the adjacent oxygen atom, making the oxaziridine a more potent oxidant. nih.gov
In this compound, the 4-nitrophenyl group is strongly electron-withdrawing due to the nitro group's powerful -I (inductive) and -M (mesomeric) effects. This effect significantly enhances the reactivity of the oxaziridine towards oxygen transfer compared to an analog bearing an unsubstituted phenyl group. A 3-phenyl substituted oxaziridine would be a less effective oxidant because the phenyl group lacks the strong electron-withdrawing capability of the nitrophenyl group. This principle is a general trend in oxaziridine chemistry: increasing the electron-deficient nature of the oxaziridine ring boosts its oxidizing power. nih.gov For example, the epoxidation of certain olefins that fails with less reactive oxaziridines can proceed efficiently with more electrophilic variants. nih.gov Therefore, the 4-nitrophenyl substituent makes this compound a more effective and selective oxidizing agent than its 3-phenyl counterpart for reactions involving nucleophilic attack on the oxygen atom. researchgate.net
| C-Aryl Substituent | Electronic Effect | Impact on Oxaziridine Oxygen | Expected Oxidative Reactivity | Selectivity |
|---|---|---|---|---|
| 4-Nitrophenyl | Strongly electron-withdrawing (-I, -M). | Increases electrophilicity. nih.gov | Higher. | Potentially higher selectivity in electrophilic oxidations. researchgate.net |
| Phenyl | Weakly electron-withdrawing/donating. | Lower electrophilicity. | Lower. | Lower selectivity compared to the nitrophenyl analog. |
Impact of Cyclohexyl vs. Other Alkyl/Aryl Substituents on Steric and Electronic Effects
The N-substituent of an oxaziridine imparts significant steric and electronic effects that modulate its reactivity and chemoselectivity. acs.orgresearchgate.net In this compound, the N-substituent is a cyclohexyl group.
Steric Effects: The cyclohexyl group is a bulky secondary alkyl substituent. This steric hindrance around the nitrogen atom can influence the trajectory of a nucleophile's approach. As noted earlier, bulky N-substituents tend to disfavor nucleophilic attack at the nitrogen atom, thereby promoting oxygen transfer over nitrogen transfer. ignited.inwikipedia.org Compared to a smaller alkyl group like methyl or a linear one like n-butyl, the cyclohexyl group presents a greater steric shield. This can affect the rate of reaction and may enhance selectivity by discriminating between different nucleophiles or different faces of a prochiral substrate.
Electronic Effects: The cyclohexyl group is an electron-donating group through induction (+I effect). This effect is in direct contrast to electron-withdrawing N-substituents like sulfonyl or perfluoroalkyl groups, which activate the oxaziridine for oxygen transfer. nih.gov The electron-donating nature of the cyclohexyl group slightly reduces the inherent electrophilicity of the oxaziridine oxygen, making it a milder oxidant compared to N-sulfonyl or N-perfluoroalkyl oxaziridines. When compared to an N-aryl substituent, such as a phenyl group, the cyclohexyl group is a stronger electron donor. An N-phenyl group could potentially engage in conjugation with the nitrogen lone pair, which would lower the nitrogen inversion barrier, an effect not possible with the saturated cyclohexyl ring. nih.gov
The combination of the bulky, electron-donating cyclohexyl group on the nitrogen and the strongly electron-withdrawing 4-nitrophenyl group on the carbon results in a finely tuned reactivity profile for this compound.
| N-Substituent | Steric Effect | Electronic Effect | Impact on Reactivity/Selectivity |
|---|---|---|---|
| Cyclohexyl | Bulky. mdpi.com | Electron-donating (+I). mdpi.com | Favors O-transfer over N-transfer; may enhance stereoselectivity due to steric bulk. |
| Methyl | Small. | Electron-donating (+I). | Less steric hindrance; N-transfer becomes more competitive. mdpi.com |
| tert-Butyl | Very bulky. | Strongly electron-donating (+I). | Strongly favors O-transfer; may slow reaction rates due to extreme bulk. |
| Phenyl (Aryl) | Planar, moderately bulky. | Can be electron-withdrawing or -donating; allows for conjugation. | Lowers nitrogen inversion barrier; reactivity depends on ring substituents. nih.gov |
Future Research Directions
Development of Novel and Green Synthetic Protocols for 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine
The traditional synthesis of oxaziridines often involves the oxidation of imines with peroxy acids, such as m-chloroperbenzoic acid (mCPBA). acs.orgnih.gov While effective, these methods can generate significant waste and employ hazardous reagents. Future research is increasingly focused on developing more environmentally benign and efficient synthetic routes to this compound.
One promising direction is the exploration of photocatalytic methods . Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. acs.org The development of a photocatalytic process for the synthesis of this compound from the corresponding imine and an oxygen source would represent a significant advancement in green chemistry. This could involve the use of an organic dye or a metal complex as the photocatalyst to facilitate the key bond formations under visible light irradiation. acs.org
Another avenue of interest lies in the application of phase-transfer catalysis . This methodology can enhance reaction rates and yields in biphasic systems, often reducing the need for volatile organic solvents. researchgate.net A phase-transfer-catalyzed oxidation of the imine precursor to this compound could offer advantages in terms of simplified product isolation and catalyst recycling. researchgate.net
Furthermore, research into mechanochemistry , where mechanical force is used to drive chemical reactions, could provide a solvent-free or low-solvent approach to the synthesis of this oxaziridine (B8769555). This technique has the potential to reduce waste and energy consumption significantly.
| Synthetic Protocol | Potential Advantages | Key Research Focus |
| Photocatalysis | Mild reaction conditions, use of visible light, reduced waste. | Development of efficient photocatalysts, optimization of reaction parameters. |
| Phase-Transfer Catalysis | Reduced use of organic solvents, simplified workup, potential for catalyst recycling. | Identification of suitable phase-transfer catalysts and reaction conditions. |
| Mechanochemistry | Solvent-free or low-solvent conditions, reduced energy consumption. | Investigation of solid-state reactivity and scalability. |
Exploration of New Catalytic Systems for Enantioselective Transformations
While this compound has been utilized as an oxidant in enantioselective reactions, the development of novel catalytic systems that can harness its full potential for asymmetric synthesis is a key area for future research. A primary focus is on expanding the range of enantioselective transformations beyond the known α-hydroxylation of β-ketoesters. nih.gov
The design and synthesis of new chiral Lewis acid catalysts that can activate this compound or the substrate to achieve high enantioselectivity in various reactions is a significant goal. For instance, developing catalytic systems for the asymmetric oxidation of sulfides to chiral sulfoxides or the hydroxylation of other prochiral enolates would be highly valuable. mdpi.com
Organocatalysis represents another fertile ground for innovation. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be employed to mediate enantioselective reactions involving this compound. mdpi.com These metal-free systems offer advantages in terms of lower toxicity and cost. Research in this area could lead to novel methods for asymmetric epoxidation, amination, or other atom-transfer reactions. mdpi.com
| Catalytic System | Target Transformation | Potential Advantages |
| Chiral Lewis Acids | Asymmetric sulfoxidation, hydroxylation of diverse enolates. | High catalytic activity and enantiocontrol. |
| Organocatalysis | Asymmetric epoxidation, amination, C-H functionalization. | Metal-free, lower toxicity, readily available catalysts. |
Advanced Computational Studies to Predict and Rationalize Reactivity and Selectivity
To guide the development of new reactions and catalytic systems, a deeper understanding of the reaction mechanisms involving this compound is crucial. Advanced computational studies, particularly using Density Functional Theory (DFT) , can provide invaluable insights into the electronic structure, reactivity, and selectivity of this compound. researchgate.netwayne.edu
Future computational work could focus on several key areas. Firstly, modeling the transition states of known reactions, such as the titanium-catalyzed hydroxylation of β-ketoesters, can help to elucidate the factors that control the observed stereoselectivity. nih.gov This knowledge can then be used to design more effective catalysts.
Secondly, computational screening of potential new reactions and substrates for this compound can accelerate the discovery of novel transformations. By calculating reaction barriers and predicting product distributions, researchers can prioritize experimental efforts on the most promising avenues.
Finally, DFT studies can be employed to investigate the fundamental electronic properties of the oxaziridine ring and how the cyclohexyl and 4-nitrophenyl substituents influence its reactivity. This can lead to a more rational design of new oxaziridine reagents with tailored properties. researchgate.net
| Computational Approach | Research Goal | Expected Outcome |
| Transition State Modeling | Elucidate the origin of stereoselectivity in known reactions. | Rational design of more selective catalysts. |
| Reaction Screening | Identify novel transformations and suitable substrates. | Acceleration of the discovery of new synthetic methods. |
| Electronic Structure Analysis | Understand the influence of substituents on reactivity. | Design of new oxaziridines with tailored properties. |
Expansion of the Scope of Atom Transfer Reactions to New Substrates and Transformations
The primary application of this compound to date has been as an oxygen atom transfer agent. nih.gov A significant area for future research is the expansion of its reactivity to other types of atom transfer reactions and a broader range of substrates.
One exciting possibility is the development of amination reactions . While some oxaziridines are known to act as nitrogen transfer agents, this reactivity has not been extensively explored for this compound. nih.gov Future work could investigate its potential for the amination of various nucleophiles, such as amines, sulfides, and carbon nucleophiles, to provide access to valuable nitrogen-containing compounds.
Another promising frontier is the use of this oxaziridine in C-H functionalization reactions . The direct conversion of C-H bonds to C-O or C-N bonds is a highly sought-after transformation in organic synthesis. acs.orgnih.gov Research could focus on developing catalytic systems that enable this compound to selectively functionalize unactivated C-H bonds in a controlled manner.
Furthermore, exploring its utility in cycloaddition reactions could lead to the synthesis of novel heterocyclic compounds. The strained three-membered ring of the oxaziridine could potentially participate in various cycloaddition processes with unsaturated partners. mdpi.com
| Reaction Type | Substrate Scope | Potential Products |
| Amination | Amines, sulfides, carbanions. | Hydrazines, sulfilimines, α-amino ketones. |
| C-H Functionalization | Alkanes, arenes. | Alcohols, phenols, amines. |
| Cycloaddition | Alkenes, alkynes. | Novel five-membered heterocycles. |
Q & A
Basic Research Questions
Q. What are the structural features of 2-cyclohexyl-3-(4-nitrophenyl)oxaziridine that influence its reactivity in oxidation reactions?
- Answer : The oxaziridine core (N-O-C heterocycle) is inherently strained, with the N-O bond identified as the weakest due to its bond dissociation energy (~45 kcal/mol) . The electron-withdrawing 4-nitrophenyl group enhances electrophilicity at the oxygen atom, while the cyclohexyl substituent introduces steric effects that modulate substrate access. Computational studies (B3LYP/6-311++G(d,p)) confirm these trends, showing localized electron density deficits at the oxygen atom .
Q. How does the stability of this compound compare to other oxaziridine derivatives under standard laboratory conditions?
- Answer : Stability is highly substituent-dependent. Electron-withdrawing groups (e.g., 4-nitrophenyl) stabilize the oxaziridine ring by delocalizing electron density, reducing N-O bond cleavage. In contrast, electron-donating groups accelerate decomposition. Kinetic studies show a half-life of >24 hours at 25°C in anhydrous solvents like THF or DCM .
Advanced Research Questions
Q. What experimental strategies optimize enantioselectivity in sulfoxidations using chiral oxaziridine derivatives like this compound?
- Answer : Enantioselectivity is governed by steric and electronic effects:
-
Steric control : Bulky substituents (e.g., cyclohexyl) restrict substrate approach to one face of the oxaziridine ring (see Table 1).
-
Solvent polarity : Low-polarity solvents (e.g., CCl₄) enhance stereochemical discrimination by minimizing solvent-substrate interactions .
-
Substrate preorganization : Pre-coordination of sulfides to Lewis acids (e.g., Mg(OTf)₂) can improve e.e. by >20% .
Table 1 : Enantioselectivity in sulfoxidations with oxaziridines
Oxaziridine Derivative Solvent e.e. (%) Major Product 2-Cyclohexyl-3-(4-nitrophenyl) CCl₄ 79 (S)-sulfoxide 2-Benzoyl-3-phenyl DCM 45 (R)-sulfoxide
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?
- Answer : Key parameters include:
- Fukui indices : Identify nucleophilic/electrophilic sites. The oxygen atom in oxaziridine has high electrophilicity (ƒ⁺ = 0.32) .
- Reaction thermodynamics : Free energy changes (ΔG) for N-O bond cleavage can be calculated using vibrational frequency data (e.g., ΔG = -12.3 kcal/mol for fluorination) .
- Transition-state modeling : Predicts regioselectivity in epoxidation or hydroxylation reactions .
Q. What are the challenges in scaling up asymmetric oxidations using this compound, and how can they be addressed?
- Answer : Challenges include:
- Reagent recovery : Oxaziridines are often consumed stoichiometrically. Immobilization on polymer supports (e.g., polystyrene) enables recycling (3–5 cycles with <10% activity loss) .
- Byproduct inhibition : Nitrophenyl byproducts can quench reactivity. Continuous flow systems improve mass transfer and reduce side reactions .
- Temperature control : Exothermic reactions require precise thermal management (<5°C) to prevent racemization .
Methodological Considerations
Q. How do contradictory data on oxaziridine reactivity arise, and what analytical techniques resolve them?
- Answer : Discrepancies often stem from:
- Impurity profiles : Trace peroxides in solvents accelerate decomposition. Purity should be verified via ¹H NMR (δ 4.2–5.0 ppm for N-O protons) .
- Kinetic vs. thermodynamic control : Competing pathways (e.g., epoxidation vs. hydroxylation) require time-resolved monitoring via in situ IR or LC-MS .
Q. What synthetic modifications to this compound enhance its utility in α-hydroxylation of ketones?
- Answer : Modifications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
